4-bromo-N-(9,9a-dihydro-4aH-fluoren-9-yl)naphthalene-1-sulfonamide
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Overview
Description
4-BROMO-N-(9,9A-DIHYDRO-4AH-FLUOREN-9-YL)-1-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a bromine atom, a fluorene moiety, and a naphthalenesulfonamide group, suggests potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(9,9A-DIHYDRO-4AH-FLUOREN-9-YL)-1-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the fluorene ring.
Sulfonation: Attachment of the sulfonamide group to the naphthalene ring.
Coupling Reaction: Combining the brominated fluorene and the sulfonated naphthalene under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Catalysts: Using catalysts to increase reaction rates and selectivity.
Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(9,9A-DIHYDRO-4AH-FLUOREN-9-YL)-1-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a different functional group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor.
Medicine: Exploring its potential as an antimicrobial or anticancer agent.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(9,9A-DIHYDRO-4AH-FLUOREN-9-YL)-1-NAPHTHALENESULFONAMIDE would depend on its specific application. For instance:
Antimicrobial Activity: It might inhibit bacterial enzymes by mimicking the structure of natural substrates.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthalenesulfonamide: Lacks the fluorene moiety.
N-(9,9a-dihydro-4ah-fluoren-9-yl)-1-naphthalenesulfonamide: Lacks the bromine atom.
4-Bromo-N-(9-fluorenyl)-1-naphthalenesulfonamide: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 4-BROMO-N-(9,9A-DIHYDRO-4AH-FLUOREN-9-YL)-1-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H18BrNO2S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-(9,9a-dihydro-4aH-fluoren-9-yl)-4-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H18BrNO2S/c24-21-13-14-22(18-10-4-3-9-17(18)21)28(26,27)25-23-19-11-5-1-7-15(19)16-8-2-6-12-20(16)23/h1-15,19,23,25H |
InChI Key |
GCQXMZAEILYAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3C=CC=CC3C2=C1)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Br |
Origin of Product |
United States |
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